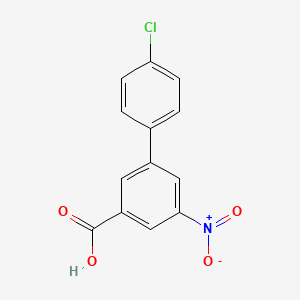

3-(4-Chlorophenyl)-5-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYHCTAXMCKDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689582 | |

| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-25-8 | |

| Record name | 4'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl 5 Nitrobenzoic Acid

Retrosynthetic Disconnections and Strategic Approach

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. vscht.cz For 3-(4-Chlorophenyl)-5-nitrobenzoic acid, two primary disconnections guide the synthetic strategy.

The most prominent disconnection is at the C-C single bond connecting the two aromatic rings. This biaryl disconnection points towards a cross-coupling reaction as the key bond-forming step. numberanalytics.com This strategy identifies a halogenated nitrobenzoic acid derivative and a chlorophenyl organometallic reagent as the primary synthons. For instance, a Suzuki-Miyaura coupling would employ a precursor like 3-bromo-5-nitrobenzoic acid and (4-chlorophenyl)boronic acid.

A second, alternative disconnection targets the carbon-nitrogen bond of the nitro group. This suggests a direct functionalization approach, where the nitro group is introduced onto a pre-formed 3-(4-chlorophenyl)benzoic acid scaffold via electrophilic aromatic substitution.

Each of these retrosynthetic pathways presents a unique set of challenges and advantages related to regioselectivity, functional group compatibility, and reaction conditions.

Direct Functionalization Approaches

Direct functionalization involves modifying a biaryl precursor that already contains the core carbon skeleton of the target molecule.

This pathway commences with the synthesis of 3-(4-chlorophenyl)benzoic acid, which is then subjected to nitration. The introduction of the nitro group (–NO₂) onto the benzoic acid ring is an electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgorganicchemistrytutor.com

The regiochemical outcome of this reaction is governed by the directing effects of the two substituents already present on the ring: the carboxylic acid (–COOH) and the 4-chlorophenyl group.

Carboxylic Acid (–COOH): This group is a moderately deactivating, meta-director due to its electron-withdrawing nature. libretexts.org

4-Chlorophenyl Group: This aryl substituent is generally considered a weakly deactivating, ortho, para-director. youtube.com

When both groups are present, their combined influence dictates the position of the incoming electrophile (the nitronium ion, NO₂⁺). The –COOH group directs the substitution to position 5 (meta), while the 4-chlorophenyl group directs to positions 2 and 4 (ortho) and 6 (para). Position 5 is also ortho to the 4-chlorophenyl group. The strong meta-directing effect of the carboxylic acid group, coupled with potential steric hindrance at the position between the two rings (position 2), favors nitration at the C-5 position. youtube.com Thus, the reaction is expected to yield the desired this compound.

Halogenation methods are crucial for preparing one of the key precursors for cross-coupling strategies. The synthesis of a starting material like 3-bromo-5-nitrobenzoic acid is a prime example. A common route involves the multi-step transformation of a simple starting material like toluene. chegg.com

A plausible sequence is as follows:

Bromination of Toluene: Toluene is first brominated under Friedel-Crafts conditions to yield a mixture of ortho- and para-bromotoluene. The meta-isomer, m-bromotoluene, can also be prepared through specific routes and is commercially available.

Oxidation: The methyl group of m-bromotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This step yields 3-bromobenzoic acid. chemicalbook.com

Nitration: The final step is the electrophilic nitration of 3-bromobenzoic acid. The bromine atom is an ortho, para-director, while the carboxylic acid is a meta-director. quora.com Both groups direct the incoming nitro group to the C-5 position, leading to the formation of 3-bromo-5-nitrobenzoic acid with high regioselectivity. A similar strategy can be employed to synthesize 3-chloro-5-nitrobenzoic acid.

Cross-Coupling Strategies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for constructing the biaryl skeleton of the target molecule. numberanalytics.com

The Suzuki-Miyaura coupling is the most widely employed method for this purpose, reacting an organoboron compound with an organohalide. libretexts.org In the synthesis of this compound, this involves the reaction between (4-chlorophenyl)boronic acid and an appropriate halo-substituted nitrobenzoic acid, such as 3-bromo-5-nitrobenzoic acid or its corresponding methyl ester.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄. The presence of electron-withdrawing groups, such as the nitro group on the aryl halide, can facilitate the initial oxidative addition step of the catalytic cycle, often leading to more efficient coupling. researchgate.net

A typical Suzuki-Miyaura reaction involves several key components, the choice of which can significantly impact the reaction's success and yield.

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium center and influences its reactivity and catalytic efficiency. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for the transmetalation step. libretexts.org |

| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and influences reaction rate and side reactions. nih.gov |

| Aryl Halide | 3-Bromo-5-nitrobenzoic acid | The electrophilic partner in the coupling reaction. |

| Organoboron Reagent | (4-Chlorophenyl)boronic acid | The nucleophilic partner that transfers the aryl group to the palladium catalyst. |

Users can filter the table by component to see various options.

The reaction generally proceeds under mild conditions and demonstrates high tolerance for a wide range of functional groups, including the nitro and carboxylic acid moieties present in the precursors. nih.gov

While the Suzuki-Miyaura coupling is highly effective, other metal-catalyzed reactions can also be considered for the formation of the aryl-aryl bond.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane), such as tributyl(4-chlorophenyl)stannane. youtube.comorganic-chemistry.orgwikipedia.org The Stille reaction is known for its tolerance of a wide variety of functional groups. However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which often makes the Suzuki coupling a more attractive option. numberanalytics.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as (4-chlorophenyl)zinc chloride, which is coupled with the aryl halide. wikipedia.orgacs.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, which can be advantageous for less reactive aryl chlorides. nih.gov However, they are also highly sensitive to moisture and air, requiring stringent anhydrous reaction conditions.

Both the Stille and Negishi couplings follow a catalytic cycle similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination steps. The choice among these methods often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity and handling.

Stepwise Synthesis from Precursor Molecules

The primary route to synthesizing this compound involves a cross-coupling reaction, typically a Suzuki-Miyaura coupling, between a suitably functionalized nitrobenzoic acid and a chlorophenyl-containing reagent. This stepwise approach allows for the controlled construction of the target molecule from readily available or synthetically accessible precursors.

Synthesis of Related Nitrobenzoic Acid Intermediates

The synthesis of the target compound relies on various substituted nitrobenzoic acids that serve as foundational intermediates. These molecules provide the core benzoic acid structure with the critical nitro group substituent. The methodologies for preparing these precursors vary depending on the specific starting materials and desired substitution patterns.

One crucial intermediate is 3-chloro-5-nitrobenzoic acid . This compound is valuable in organic synthesis because its functional groups offer distinct reactivity; the nitro group is strongly electron-withdrawing, activating the benzene (B151609) ring for certain reactions, while the chlorine atom can be displaced in nucleophilic substitution or participate in cross-coupling reactions. chemimpex.com Its synthesis is a key step towards the final product.

Another related class of intermediates includes aminonitrobenzoic acids. For instance, 4-amino-3-nitrobenzoic acid can be converted to its methyl ester by reacting it with thionyl chloride in methanol (B129727), achieving a quantitative yield. Similarly, 3-amino-5-nitrobenzoic acid is a known compound used in further chemical synthesis. sigmaaldrich.com The amino group in these compounds can be a precursor to other functionalities or can be diazotized and replaced. A sustainable method for producing 3-aminobenzoic acid involves the reduction of the nitro group in 3-nitrobenzaldehyde (B41214) using carbonaceous materials in subcritical water. mdpi.com

Other substituted nitrobenzoic acids are synthesized through various reactions. 3-Methyl-5-nitrobenzoic acid is prepared via the oxidation of 3,5-dimethylnitrobenzene using potassium permanganate (KMnO₄) in a pyridine (B92270) and water mixture. prepchem.com More complex structures, such as 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid , are synthesized from 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid by reacting it with n-butylamine. prepchem.com

The nitration of benzoic acid itself is a fundamental method for producing nitrobenzoic acids, primarily yielding 3-nitrobenzoic acid . google.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com

| Intermediate | Precursor(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-amino-3-nitrobenzoate | 4-amino-3-nitrobenzoic acid | Thionyl chloride, Methanol, Reflux | 100% | |

| 3-Methyl-5-nitrobenzoic acid | 3,5-Dimethylnitrobenzene | KMnO₄, Pyridine, Water, 85-90°C | 40% | prepchem.com |

| 3-Nitrobenzoic acid | Benzoic acid | Nitric acid, Sulfuric acid | 80% (after recrystallization) | google.com |

| 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid | 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid, n-butylamine | Sodium hydroxide (B78521), Water, 0-5°C | Not specified | prepchem.com |

| 3-Aminobenzoic acid | 3-Nitrobenzaldehyde | NORIT GAC 12-40, Subcritical water, 300°C | 59% | mdpi.com |

Synthesis of Related Chlorophenyl-Substituted Intermediates

The introduction of the 4-chlorophenyl moiety is typically accomplished using an organometallic reagent in a cross-coupling reaction. The most common and versatile intermediate for this purpose is 4-chlorophenylboronic acid . sigmaaldrich.com This compound is widely used in palladium-catalyzed Suzuki-Miyaura reactions to form a carbon-carbon bond with an aryl halide or triflate. sigmaaldrich.comresearchgate.net

Several methods exist for the synthesis of 4-chlorophenylboronic acid.

From 4-chloroaniline (B138754) : A two-step process begins with the diazotization of 4-chloroaniline using hydrogen chloride and sodium nitrite. The resulting diazonium salt is then reacted with tetrahydroxydiboron (B82485) to yield 4-chlorophenylboronic acid with a purity of ≥99%. chemicalbook.com

Friedel-Crafts Reaction : An alternative route involves a Friedel-Crafts reaction between chlorobenzene (B131634) and boron trichloride (B1173362) in the presence of a catalyst, followed by acidic hydrolysis to give the desired product. google.com

The purity of the boronic acid is critical for the success of subsequent coupling reactions. It is often necessary to recrystallize the crude 4-chlorophenylboronic acid from water to remove impurities, particularly the corresponding boroxine, which can form during storage or synthesis. orgsyn.org

Optimization of Reaction Conditions and Process Development

The key step in forming this compound is the Suzuki-Miyaura cross-coupling reaction between a halogenated nitrobenzoic acid intermediate (e.g., 3-chloro-5-nitrobenzoic acid) and 4-chlorophenylboronic acid. Optimizing the conditions for this reaction is crucial to maximize yield and purity while minimizing side reactions. numberanalytics.comrsc.org

Several factors must be carefully controlled:

Catalyst and Ligand Selection : The choice of the palladium catalyst and its associated ligand is paramount. nih.gov Different ligand systems, such as dialkylbiarylphosphines or bidentate ligands, can significantly influence catalytic activity, stability, and the rates of oxidative addition and transmetalation. researchgate.netrsc.org Automated systems are sometimes used to rapidly screen a wide range of catalysts and ligands to identify the optimal combination for a specific pair of substrates. rsc.orgnih.gov

Base : A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) are frequently used. orgsyn.org

Temperature : Reaction temperature impacts the rate and yield. While higher temperatures can accelerate the reaction, they may also promote the degradation of reactants or catalysts and lead to the formation of byproducts. numberanalytics.com Optimization studies have shown that for certain systems, an optimal temperature exists that balances reaction speed and selectivity. nih.gov For example, one study found that increasing the temperature from 50°C to 100°C improved the yield from 60% to 90%. numberanalytics.com

Minimizing Side Reactions : A significant challenge in Suzuki-Miyaura coupling is the potential for side reactions, such as the premature decomposition (protodeboronation) of the boronic acid. researchgate.net One strategy to mitigate this is the "slow-release" approach, where a more stable boronic acid derivative, like a pinacol (B44631) ester, is used. This derivative slowly releases the active boronic acid into the reaction, keeping its concentration low and minimizing degradation. researchgate.net

| Parameter | Options/Range | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst/Ligand | Various Pd precatalysts (e.g., P1-L1 to P1-L5) and ligands (e.g., xantphos) | Crucial for yield and turnover number (TON). The optimal choice is substrate-dependent. | rsc.orgnih.gov |

| Solvent | Toluene, THF, DMF, Water, or mixed solvents (e.g., THF/water) | Affects reaction rate, yield, and reactant solubility. Mixed solvents can offer a balance of benefits. | numberanalytics.comnih.gov |

| Temperature | 30°C - 110°C | Higher temperatures generally increase reaction rate but can decrease selectivity and catalyst stability. | numberanalytics.comnih.gov |

| Base | K₂CO₃, Na₂CO₃, etc. | Essential for activating the boronic acid for the transmetalation step. | orgsyn.org |

| Catalyst Loading | 0.5 mol% - 2.5 mol% | Lowering catalyst loading can reduce side products and cost but may require longer reaction times. | numberanalytics.comnih.gov |

Advanced Purification Techniques for Analytical Purity

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is often employed to achieve high analytical purity.

Acid-Base Extraction : A standard and highly effective method for purifying carboxylic acids involves an acid-base workup. The crude product mixture is dissolved in an aqueous base, such as 5% sodium hydroxide solution. orgsyn.org This converts the acidic product into its water-soluble carboxylate salt, while non-acidic impurities (like unreacted boronic acid precursors or coupling byproducts) remain insoluble and can be removed by filtration. orgsyn.org The filtrate is then acidified with an acid like hydrochloric or sulfuric acid, causing the purified this compound to precipitate out of the solution. google.comorgsyn.org

Washing : The precipitated solid is collected by filtration and washed thoroughly. Washing with water removes residual inorganic salts. google.comorgsyn.org In some cases, washing with hot water can be used to dissolve and remove specific coprecipitated salts. google.com A final wash with a non-polar organic solvent may be used to remove any remaining organic impurities.

Recrystallization : For achieving the highest purity, recrystallization is the preferred method. This technique is effective at removing isomeric impurities. google.com The choice of solvent is critical; a mixed solvent system, such as isopropanol (B130326) and water, has been shown to be effective for purifying related nitrobenzoic acid derivatives. google.com The crude product is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor.

Drying : The final purified product is dried under vacuum to remove all traces of solvent. orgsyn.orggoogle.com

For exceptionally demanding applications requiring the highest analytical purity, column chromatography using a silica (B1680970) gel stationary phase could be employed as an additional purification step. prepchem.com

Chemical Reactivity and Transformation Studies of 3 4 Chlorophenyl 5 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of various derivatives such as esters, amides, and acyl halides.

Esterification: The conversion of 3-(4-chlorophenyl)-5-nitrobenzoic acid to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nsf.gov The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it forms. nsf.gov For instance, the esterification of 3-nitrobenzoic acid with methanol (B129727) using a sulfuric acid catalyst is a well-documented procedure. truman.edu Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of various aromatic acids, including 3-nitrobenzoic acid, with alcohols under mild conditions. nih.gov

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid group, as direct reaction with an amine is generally slow. The amine's basicity tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. libretexts.org A common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. mdpi.com This method, often referred to as the Schotten-Baumann reaction, is efficient for creating amide bonds. mdpi.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine by converting the hydroxyl group into a better leaving group. libretexts.org

| Transformation | Reagents & Conditions | Reactant Example | Product Example | Reference |

|---|---|---|---|---|

| Fischer Esterification | Methanol (MeOH), H₂SO₄ (catalyst), Reflux | 3-Nitrobenzoic acid | Methyl 3-nitrobenzoate | truman.edu |

| NBS-Catalyzed Esterification | Methanol (MeOH), N-Bromosuccinimide (NBS), 70 °C | 3-Nitrobenzoic acid | Methyl 3-nitrobenzoate | nih.gov |

| Amidation via Acyl Chloride | 1. SOCl₂ or PCl₅ 2. Amine (e.g., 2-(3-chlorophenyl)ethan-1-amine), Triethylamine | 4-Nitrobenzoic acid (as acyl chloride) | N-(3-chlorophenethyl)-4-nitrobenzamide | mdpi.com |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | Carboxylic Acid | Amide | libretexts.org |

Acyl halides, particularly acyl chlorides, are highly reactive and synthetically valuable derivatives of carboxylic acids. jove.com The conversion of this compound to its acyl chloride, 3-(4-chlorophenyl)-5-nitrobenzoyl chloride, can be accomplished using several common halogenating agents. Thionyl chloride (SOCl₂) is widely used for this purpose. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the resulting acyl chloride. chemguide.co.ukyoutube.com

Other effective reagents include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The reaction with PCl₅ yields the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid byproduct. jove.comchemguide.co.uk Phosphorus trichloride also yields the desired acyl chloride, with phosphorous acid (H₃PO₃) as the co-product. chemguide.co.uk The choice of reagent can depend on the desired reaction conditions and the ease of separation of the product from byproducts.

| Reagent | Formula | Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Byproducts are gases, simplifying purification. | chemguide.co.ukyoutube.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Solid reagent, reacts in the cold. | chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction than PCl₅. | chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | Milder conditions, gaseous byproducts. | youtube.com |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's electronic properties and serves as a functional handle for further transformations, most notably reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion of this compound would yield 3-amino-5-(4-chlorophenyl)benzoic acid, a trifunctional compound with expanded synthetic potential. A variety of methods are available for the reduction of aromatic nitro compounds. mdpi.com

A key consideration for this specific molecule is the presence of the aryl chloride. Some reduction conditions, particularly certain types of catalytic hydrogenation, can lead to undesired hydrodehalogenation (replacement of the chlorine atom with hydrogen). However, methods exist to achieve selective reduction of the nitro group. nih.gov For example, catalytic hydrogenation using a sulfided platinum catalyst has been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides. nih.gov Iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method for this reduction and is generally selective for the nitro group. rsc.org Other common reagents that offer good chemoselectivity include tin(II) chloride (SnCl₂) and sodium borohydride (B1222165) (NaBH₄) in the presence of specific catalysts. mdpi.com

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent, heat | Generally high selectivity for nitro group over aryl halides. | rsc.org |

| SnCl₂ / HCl | Concentrated HCl, often with heating | Classic method, good for selective reductions. | mdpi.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various pressures and solvents | Risk of hydrodehalogenation of the C-Cl bond. | nih.gov |

| Sulfided Pt Catalyst / H₂ | Low temperature and pressure | High chemoselectivity, minimizes hydrodehalogenation. | nih.gov |

| NaBH₄ / Catalyst (e.g., Ag/TiO₂) | Methanol/water solvent | Can be highly chemoselective depending on the catalyst system. | mdpi.com |

While the nitro group itself is not typically involved in direct condensation, its reduction product, the amino group, is highly reactive in such reactions. The resulting 3-amino-5-(4-chlorophenyl)benzoic acid can undergo condensation with aldehydes or ketones to form Schiff bases (imines).

More complex transformations can be initiated by the nitro group. One-pot reductive amination allows for the reaction of a nitroarene with an aldehyde in the presence of a reducing agent and a catalyst to directly form a secondary amine. rsc.org This process involves the sequential reduction of the nitro group to an amine, condensation with the aldehyde to form an imine, and subsequent reduction of the imine. rsc.org Furthermore, certain nitroarenes can undergo condensation with compounds possessing active methylene (B1212753) groups, such as arylacetonitriles, often promoted by a strong base. acs.orgacs.org

Reactions at the Halogenated Phenyl Moiety

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group, particularly when the nitro group is positioned ortho or para to the halogen. libretexts.orgpressbooks.pub In this compound, the nitro group is meta to the carboxylic acid on one ring, and the chlorine is on a separate phenyl ring. The electronic effect of the nitrobenzoyl group on the chlorophenyl ring is less direct.

Another important class of reactions for aryl halides is metal-catalyzed cross-coupling. Reactions like the Suzuki-Miyaura coupling, which pairs an aryl halide with an organoboron compound in the presence of a palladium catalyst, are powerful tools for forming new carbon-carbon bonds. nih.gov The C-Cl bond in this compound could potentially be activated for such cross-coupling reactions, allowing for the introduction of new aryl or alkyl substituents at that position. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides. The viability of this reaction is highly dependent on the electronic properties of the aromatic ring, specifically the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the potential leaving group is the chlorine atom on the 4-chlorophenyl ring. However, the primary electron-withdrawing substituents—the nitro group (-NO₂) and the carboxylic acid group (-COOH)—are located on the adjacent phenyl ring. The electronic influence of these groups on the chlorophenyl ring is significantly diminished due to their placement on a separate aromatic system and their meta-position relative to the biphenyl (B1667301) linkage.

For an SNAr reaction to proceed efficiently, the aromatic ring bearing the leaving group must be electron-poor. masterorganicchemistry.com The 3-nitrobenzoate portion of the molecule only exerts a weak, indirect electron-withdrawing effect on the 4-chlorophenyl ring. Consequently, the chlorophenyl ring is not sufficiently activated for nucleophilic attack under standard SNAr conditions. Simple aromatic halogenated compounds are generally unreactive. nih.gov Reactions would likely require forcing conditions with highly reactive nucleophiles and elevated temperatures, with yields expected to be low.

| Reaction Condition | Nucleophile Example | Expected Outcome on Chlorophenyl Ring | Rationale |

|---|---|---|---|

| Mild (e.g., NaOMe, MeOH, room temp.) | Methoxide (CH₃O⁻) | No Reaction | Lack of ortho/para electron-withdrawing groups results in insufficient activation of the aryl chloride. libretexts.org |

| Moderate (e.g., NaNH₂, NH₃, 100°C) | Amide (NH₂⁻) | Trace reaction or No Reaction | Ring is not electron-deficient enough to be attacked by moderately strong nucleophiles. masterorganicchemistry.com |

| Harsh (e.g., NaOH, 350°C, high pressure) | Hydroxide (B78521) (OH⁻) | Potential for slow substitution | Forcing conditions may overcome the high activation energy, but are generally impractical. |

Directed Lithiation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org The reaction utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating the deprotonation of a nearby ortho-proton. baranlab.org

For this compound, the carboxylic acid function serves as a potent DMG after initial deprotonation by the strong base (e.g., n-butyllithium or sec-butyllithium) to form a lithium carboxylate. organic-chemistry.org This carboxylate group effectively directs the lithiation to one of the two adjacent ortho positions on its own ring: C-2 or C-6.

The primary challenge in this transformation is the presence of the nitro group. Nitro groups are highly electrophilic and can react with nucleophilic organolithium reagents. This can lead to a complex mixture of products or complete consumption of the starting material through side reactions, potentially preventing the desired ortho-lithiation. Therefore, the choice of the lithiating agent and reaction conditions, such as very low temperatures, is critical to favor the deprotonation pathway over nucleophilic attack on the nitro group.

| Potential Lithiation Site | Directing Group | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| C-2 | Carboxylate (-COO⁻Li⁺) | Electronic: Flanked by two powerful electron-withdrawing groups (-COO⁻ and -NO₂), increasing proton acidity. libretexts.org | Favored site of deprotonation, if side reactions with the nitro group can be suppressed. |

| C-6 | Carboxylate (-COO⁻Li⁺) | Steric: Adjacent to the bulky 4-chlorophenyl group, which may hinder the approach of the base. | Disfavored due to steric hindrance and lower proton acidity compared to C-2. |

| Chlorophenyl Ring | N/A | No effective directing group present on this ring. | Not a predicted site for directed lithiation. |

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity, the control over the site of chemical reactivity, is a key consideration in the transformations of this compound. wikipedia.org

In the context of nucleophilic aromatic substitution , the reaction is inherently regioselective for the carbon atom attached to the leaving group. masterorganicchemistry.com Therefore, any successful substitution would exclusively occur at the C-4 position of the chlorophenyl ring, replacing the chlorine atom. The challenge, as noted, is not one of regiocontrol but of reactivity itself.

For directed lithiation , the regioselectivity is dictated by the directing power of the carboxylate group and the electronic and steric environment of the ortho-protons. harvard.edu A strong preference for deprotonation at the C-2 position is predicted. The proton at C-2 is significantly more acidic due to the combined electron-withdrawing inductive effects of the adjacent carboxylate and nitro groups. libretexts.orglibretexts.org The C-6 position is sterically encumbered by the large 4-chlorophenyl substituent and is electronically less activated, making it a much less favorable site for deprotonation. The reaction, therefore, is expected to be highly regioselective.

Stereoselectivity is not a relevant factor in the discussed reactions. The starting molecule is achiral, and neither SNAr nor the predicted directed lithiation at the C-2 position would generate a new stereocenter. The resulting products would also be achiral.

Derivatization Strategies and Analogue Synthesis Based on 3 4 Chlorophenyl 5 Nitrobenzoic Acid

Rational Design of Novel Derivatives

The rational design of new chemical entities from the 3-(4-Chlorophenyl)-5-nitrobenzoic acid scaffold is a strategic process that leverages computational tools and an understanding of molecular interactions. This approach aims to create derivatives with optimized properties by modifying the parent structure in a goal-oriented manner. The core principle involves identifying a biological target, such as an enzyme or receptor, and then designing molecules that can fit precisely into its active or binding sites.

Molecular modeling and docking simulations are central to this process. nih.gov These techniques allow researchers to visualize how derivatives of this compound might interact with a target protein. For instance, the carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the chlorophenyl and nitrophenyl rings can engage in hydrophobic and π-π stacking interactions. By simulating these interactions, scientists can predict which modifications are most likely to enhance binding affinity and selectivity.

The design process often focuses on merging different pharmacophores into a single molecule to create hybrid compounds with dual or synergistic activities. mdpi.com For example, the this compound moiety might be combined with a known inhibitor fragment of another target to develop a dual-action agent. mdpi.com This rational approach minimizes the trial-and-error of traditional synthesis and accelerates the discovery of potent and specific molecules.

Synthesis of Esters and Amides of this compound

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and bioavailability.

Ester Synthesis: Esterification is typically achieved through methods like the Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, usually with a strong acid like sulfuric acid (H₂SO₄), and heating the mixture to drive the reaction towards the ester product. truman.edu It is crucial for the starting carboxylic acid to be dry, as water can reverse the equilibrium and reduce the yield. truman.edu Alternative methods utilize different catalysts, such as N-bromosuccinimide (NBS), which can facilitate esterification under milder conditions. nih.gov

Amide Synthesis: Amide formation generally proceeds via a two-step protocol. The first step involves the "activation" of the carboxylic acid, which is often converted to a more reactive acyl chloride. This is commonly done by treating this compound with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.com

Alternatively, coupling agents can be used to facilitate direct amide bond formation between the carboxylic acid and an amine, avoiding the need for an acyl chloride intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are widely used for this purpose, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comjocpr.com Mechanochemical methods, which use mechanical force (e.g., ball milling) to drive reactions, also represent a modern, solvent-free approach to amide synthesis. nih.gov

| Derivative Type | General Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| Ester | Carboxylic Acid + Alcohol ⇌ Ester + Water | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux, anhydrous conditions truman.edu |

| Amide (via Acyl Chloride) | 1. Carboxylic Acid → Acyl Chloride 2. Acyl Chloride + Amine → Amide | 1. Thionyl Chloride (SOCl₂) 2. Primary/Secondary Amine | Step 1: Reflux. Step 2: Often at room temperature in a suitable solvent. mdpi.com |

| Amide (via Coupling Agent) | Carboxylic Acid + Amine → Amide | Coupling Agent (e.g., DCC), Catalyst (e.g., DMAP), Amine | Room temperature in an inert solvent like DMF. jocpr.com |

Formation of Hybrid Molecular Architectures

Hybrid molecular design involves chemically linking two or more distinct pharmacophores to create a single molecule with a unique activity profile. The this compound structure serves as an excellent foundation for such hybrids, where its carboxylic acid handle is typically used to connect to another bioactive scaffold via an ester or amide bond. mdpi.com

This strategy aims to produce molecules that can interact with multiple biological targets simultaneously or to combine the favorable properties of different molecular classes. For example, a research path could involve synthesizing isoxazole-containing hybrids. wpmucdn.com In a hypothetical synthesis, this compound could be coupled with a hydroxyl- or amino-functionalized isoxazole (B147169) to explore new chemical space. The goal of creating these hybrid structures is often to enhance therapeutic efficacy, overcome drug resistance, or improve selectivity.

The synthesis of these complex architectures relies on robust and versatile chemical reactions. "Click chemistry," for instance, represents a class of reactions that are highly efficient and specific, making them suitable for joining complex molecular fragments. wpmucdn.com By designing derivatives of this compound that contain an appropriate functional group (like an azide (B81097) or alkyne), chemists can readily form triazole-linked hybrids, expanding the diversity of accessible molecular architectures.

Incorporation into Polymeric Frameworks or Conjugates

The functional handle of this compound allows for its incorporation into macromolecular structures like polymers. This creates functional materials or polymer-drug conjugates where the chemical properties of the small molecule are imparted to the larger polymer framework.

A common strategy involves the chemical modification of a pre-existing polymer that contains reactive functional groups. For instance, a polymer with hydroxyl (-OH) groups, such as a copolymer of 2-hydroxyethyl methacrylate (B99206) (HEMA), can be modified by esterification with this compound. jocpr.com This reaction is typically carried out using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF). jocpr.com The carboxylic acid reacts with the hydroxyl groups along the polymer chain, forming ester linkages and covalently bonding the molecule to the polymer backbone.

The resulting polymer conjugate possesses new properties derived from the attached nitro- and chloro-substituted aromatic rings. Such materials could be explored for applications in areas like specialty coatings, functional films, or as materials for controlled-release systems where the active molecule is slowly cleaved from the polymer backbone under specific conditions.

Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogues

Structure-Reactivity Relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity. For analogues of this compound, the reactivity is primarily dictated by the electronic effects of its substituents and the nature of the functional groups.

The parent molecule contains two powerful electron-withdrawing groups: the chloro substituent and the nitro group. These groups decrease the electron density of the aromatic ring and increase the acidity (lower the pKa) of the carboxylic acid group, making it more reactive towards nucleophiles in certain reactions.

When synthesizing derivatives such as esters and amides, the structure of the alcohol or amine used will further modulate the molecule's properties. The table below outlines the expected impact of different types of substituents introduced during derivatization.

| Modification on Ester/Amide Moiety | Example Group | Expected Effect on Reactivity/Properties |

|---|---|---|

| Electron-donating group (EDG) | Alkyl groups (e.g., -CH₃, -CH₂CH₃) | Increases electron density on the ester/amide oxygen/nitrogen. May slightly decrease the reactivity of the carbonyl carbon toward nucleophilic attack. |

| Electron-withdrawing group (EWG) | Nitro-substituted phenyl group (e.g., -C₆H₄NO₂) | Decreases electron density on the ester/amide oxygen/nitrogen. Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., hydrolysis). |

| Sterically bulky group | tert-Butyl or substituted phenyl groups | May sterically hinder the approach of reactants to the carbonyl center, slowing down reaction rates for processes like hydrolysis or further substitution. |

| Group capable of hydrogen bonding | Hydroxyl or amino groups | Can alter intermolecular interactions, affecting physical properties like solubility, melting point, and crystal packing. May also participate in intramolecular hydrogen bonding. |

By systematically synthesizing a library of analogues with varied electronic and steric properties and studying their reaction kinetics or biological activity, researchers can build a comprehensive understanding of the structure-reactivity relationships for this class of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For 3-(4-chlorophenyl)-5-nitrobenzoic acid, the FT-IR and Raman spectra are expected to display a series of characteristic bands that confirm its structure. The most prominent of these are associated with the carboxylic acid, nitro group, and the substituted aromatic rings.

Key Vibrational Modes:

Carboxylic Acid Group: The O-H stretching vibration of the carboxylic acid is typically observed as a very broad band in the FT-IR spectrum, spanning from approximately 2500 to 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties in the solid state. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, typically in the range of 1700-1680 cm⁻¹ for aromatic carboxylic acids.

Nitro Group: The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is expected to appear as a strong band around 1550-1500 cm⁻¹, while the symmetric stretch will produce a medium to strong band in the 1370-1330 cm⁻¹ region.

Aromatic Rings: The presence of two aromatic rings gives rise to several characteristic vibrations. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings result in multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Cl Bond: The stretching vibration of the carbon-chlorine (C-Cl) bond is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Conformational analysis can be approached by examining subtle shifts in the vibrational frequencies, particularly in the fingerprint region, which can be influenced by the dihedral angle between the two aromatic rings. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra of different conformers and compare them with experimental data to determine the most stable conformation in the solid state or in solution.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700-1680 | Strong, Sharp |

| Nitro Group | Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1370-1330 | Medium-Strong |

| Aromatic Rings | C-H Stretch | 3100-3000 | Weak-Medium |

| Aromatic Rings | C=C Stretch | 1600-1450 | Variable |

| Chlorophenyl Group | C-Cl Stretch | 800-600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Carboxylic Acid Proton: The proton of the carboxylic acid group (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm.

Aromatic Protons: The protons on the two aromatic rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns will depend on the electronic effects of the substituents. The protons on the nitro-substituted ring are expected to be more deshielded (further downfield) than those on the chlorophenyl ring. The splitting patterns (e.g., doublets, triplets, multiplets) will reveal the ortho, meta, and para relationships between the protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is significantly deshielded and will appear at the downfield end of the spectrum, typically in the 165-175 ppm range.

Aromatic Carbons: The aromatic carbons will resonate in the 120-150 ppm region. The carbons directly attached to the electron-withdrawing nitro and chloro groups, as well as the carboxylic acid group, will be shifted to a lower field. The carbon attached to the nitro group is expected to be particularly deshielded.

2D NMR Spectroscopy:

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons on the same aromatic ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10-13 | Broad Singlet |

| ¹H | Aromatic (Nitro-substituted ring) | ~8.0-8.5 | Multiplets |

| ¹H | Aromatic (Chloro-substituted ring) | ~7.4-7.8 | Multiplets |

| ¹³C | Carbonyl (-COOH) | 165-175 | N/A |

| ¹³C | Aromatic (C-NO₂) | ~148-152 | N/A |

| ¹³C | Aromatic (C-Cl) | ~134-138 | N/A |

| ¹³C | Other Aromatic Carbons | 120-140 | N/A |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure and transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to an excited state, and the subsequent emission of light as the molecule returns to the ground state is observed in fluorescence spectroscopy.

UV-Vis Absorption:

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and nitro groups. The presence of the conjugated system of the two aromatic rings, along with the electron-withdrawing nitro group and the carboxylic acid group, will influence the position and intensity of these absorption maxima (λ_max). Typically, substituted benzoic acids exhibit strong absorption bands in the UV region, often between 230 and 280 nm. The nitro group can introduce additional absorption features or cause a bathochromic (red) shift of the existing bands.

Fluorescence Emission:

Many aromatic carboxylic acids are fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime can provide further information about the excited state dynamics. The presence of the nitro group, which is a known fluorescence quencher, may significantly reduce or eliminate the fluorescence of the molecule.

| Spectroscopy | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| UV-Vis Absorption | π → π | ~230-280 |

| UV-Vis Absorption | n → π | > 280 (typically weaker) |

| Fluorescence Emission | Emission from S₁ state | Expected to be red-shifted from absorption |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. It also provides information about the molecule's structure through the analysis of its fragmentation pattern.

Precise Molecular Mass:

For this compound (C₁₃H₈ClNO₄), the expected exact mass can be calculated. Using HRMS, the measured mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) can be determined with high accuracy (typically to within a few parts per million), confirming the elemental formula. The theoretical exact mass of the neutral molecule is approximately 277.0142 g/mol .

Fragmentation Pathway Analysis:

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion will fragment in a characteristic manner. The analysis of the masses of the fragment ions helps to piece together the structure of the molecule. For this compound, likely fragmentation pathways include:

Loss of -OH: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion ([M-OH]⁺).

Loss of -COOH: The loss of the entire carboxylic acid group as a radical can also occur, resulting in a [M-COOH]⁺ ion.

Loss of NO₂: Cleavage of the C-N bond can lead to the loss of a nitro radical, forming a [M-NO₂]⁺ ion.

Cleavage of the Biaryl Bond: The bond connecting the two phenyl rings can also cleave, leading to fragments corresponding to the chlorophenyl and nitrobenzoic acid moieties.

| Ion | Description | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~277 |

| [M-OH]⁺ | Loss of hydroxyl radical | ~260 |

| [M-NO₂]⁺ | Loss of nitro radical | ~231 |

| [M-COOH]⁺ | Loss of carboxyl radical | ~232 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | ~111 |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined.

An SCXRD study of this compound would provide:

Absolute Structure Confirmation: Unambiguous confirmation of the atomic connectivity and the substitution pattern on the aromatic rings.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, including details of hydrogen bonding (e.g., the dimerization of the carboxylic acid groups) and other non-covalent interactions like π-π stacking.

Crystallographic Data: Determination of the crystal system, space group, and unit cell dimensions. While specific data for the title compound is not readily available, a related compound, N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide, crystallizes in the orthorhombic system nih.gov. It is plausible that this compound would crystallize in a common system such as monoclinic or orthorhombic.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. It provides a unique "fingerprint" for a specific crystalline phase. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

For this compound, a PXRD analysis would be used to:

Phase Identification: Confirm the identity of a synthesized batch of the compound by comparing its PXRD pattern to a reference pattern.

Purity Analysis: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Polymorphism Studies: Identify different crystalline forms (polymorphs) of the compound, as each polymorph will have a distinct PXRD pattern.

Crystallinity Assessment: Determine whether a sample is crystalline or amorphous. A crystalline sample will produce a series of sharp diffraction peaks, while an amorphous sample will show a broad halo.

The positions and relative intensities of the diffraction peaks in the PXRD pattern are characteristic of the crystal lattice of the compound.

Computational Chemistry and Quantum Chemical Studies of 3 4 Chlorophenyl 5 Nitrobenzoic Acid

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate a molecule's electronic properties.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Functionals: For organic molecules containing aromatic systems and functional groups like those in 3-(4-Chlorophenyl)-5-nitrobenzoic acid, hybrid functionals are a popular and reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and often serves as a benchmark for geometry optimizations. stackexchange.com More recent functionals, such as the M06-2X or ωB97X-D, are also employed, especially when non-covalent interactions or charge-transfer phenomena are of interest. researchgate.netrsc.org The ωB97X-D functional, for instance, includes empirical dispersion corrections, which can be important for accurately modeling intramolecular and intermolecular forces. rsc.org

Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly selected. semanticscholar.org The inclusion of polarization functions (d,p) allows for more flexibility in describing bond shapes, while diffuse functions (++) are crucial for accurately modeling anions and systems with delocalized electrons, such as the aromatic rings in the target molecule. semanticscholar.org For higher accuracy, the Ahlrichs basis sets, like def2-SVP or def2-TZVP, present a well-regarded alternative. stackexchange.com The selection is often a compromise between the desired accuracy and the available computational resources. youtube.com

Once the geometry of this compound is optimized using a selected DFT functional and basis set, a detailed analysis of its structural parameters can be performed. The optimized structure reveals the most stable conformation of the molecule in the gas phase. Key parameters include the lengths of covalent bonds, the angles between them, and the dihedral (torsion) angles that define the molecule's 3D shape.

The structure consists of a benzoic acid ring substituted with a nitro group and a 4-chlorophenyl group. A crucial parameter is the dihedral angle between the two aromatic rings, which determines the degree of twisting and affects the extent of π-conjugation between the rings. In related biphenyl-like structures, these rings are often not coplanar due to steric hindrance between ortho hydrogens. nih.govnih.gov The nitro and carboxylic acid groups also have specific orientations relative to the benzoic acid ring.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data) Note: The following data are representative values based on DFT calculations of structurally similar molecules and are intended for illustrative purposes.

| Parameter | Bond/Atoms Involved | Typical Value |

| Bond Lengths (Å) | ||

| C-Cl | 1.74 - 1.76 | |

| C-N (Nitro) | 1.47 - 1.49 | |

| C-C (inter-ring) | 1.48 - 1.50 | |

| C=O (Carboxyl) | 1.20 - 1.22 | |

| C-O (Carboxyl) | 1.34 - 1.36 | |

| Bond Angles (°) | ||

| C-C-Cl | 119 - 121 | |

| C-C-N (Nitro) | 118 - 120 | |

| O-N-O (Nitro) | 123 - 125 | |

| O=C-O (Carboxyl) | 122 - 124 | |

| Dihedral Angles (°) | ||

| C-C-C-C (inter-ring torsion) | 35 - 45 | |

| C-C-C=O (Carboxyl twist) | 5 - 15 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy (EHOMO) corresponds to a better electron-donating capability. taylorandfrancis.com

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. A lower LUMO energy (ELUMO) indicates a better electron-accepting ability. taylorandfrancis.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.comschrodinger.com A small energy gap suggests that the molecule is more polarizable, less kinetically stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgresearchgate.net

For this compound, the HOMO is expected to be primarily distributed over the electron-rich chlorophenyl ring system. In contrast, the LUMO is anticipated to be localized on the nitrobenzoic acid moiety, particularly on the electron-withdrawing nitro group, which is a classic feature of such acceptor groups. scispace.com This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems.

Table 2: Typical FMO Energies for Nitroaromatic Compounds (Illustrative Data) Note: Values are representative and depend on the specific molecule and computational level.

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -2.0 to -3.5 | Electron-accepting ability |

| ΔE (Energy Gap) | 3.0 to 4.5 | Chemical reactivity, kinetic stability |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface indicate varying potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In this compound, the most negative potential (red) is expected to be concentrated around the oxygen atoms of both the nitro group and the carbonyl group of the carboxylic acid, making them the primary sites for interaction with electrophiles or hydrogen bond donors. A strong positive potential (blue) would be located on the acidic hydrogen of the carboxyl group, identifying it as the most likely site for deprotonation or nucleophilic attack. The aromatic rings would exhibit moderately negative potential above and below the plane, characteristic of π-systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals representing a Lewis-like structure. wikipedia.org This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugation, and delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value signifies a more significant interaction and greater electron delocalization. rsc.org For this compound, key NBO interactions would include:

π → π transitions:* Electron delocalization within and between the two aromatic rings.

n → π transitions:* Delocalization of lone pair electrons (n) from the oxygen atoms of the nitro and carboxyl groups into the antibonding π* orbitals of the aromatic rings. These interactions contribute significantly to the electronic communication between the substituent groups and the phenyl rings.

Table 3: Principal NBO Interactions and Stabilization Energies (E(2)) (Illustrative) Note: These are expected interactions and representative energy values.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) of NO₂ | π(C-C) of phenyl ring | 15 - 25 | n → π (Hyperconjugation) |

| LP(O) of C=O | π(C-C) of phenyl ring | 5 - 15 | n → π (Hyperconjugation) |

| π(C-C) of Ring 1 | π(C-C) of Ring 2 | 2 - 8 | π → π (Inter-ring conjugation) |

Global and Local Chemical Reactivity Descriptors

The key descriptors are calculated using the following approximations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these, the following can be derived:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. S = 1 / (2η)

Electrophilicity Index (ω): Measures the energy stabilization when the molecule accepts electrons. ω = χ² / (2η)

A higher electrophilicity index indicates a stronger capacity to act as an electrophile. Molecules with low hardness (high softness) are generally more reactive. rsc.org

Table 4: Global Chemical Reactivity Descriptors (Illustrative Values) Note: Values are calculated from representative HOMO/LUMO energies and are for illustrative purposes.

| Descriptor | Formula | Typical Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 6.0 - 7.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.0 - 3.5 eV | Energy released when adding an electron |

| Electronegativity (χ) | (I+A)/2 | 4.0 - 5.5 eV | Electron-attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | 1.5 - 2.25 eV | Resistance to charge transfer |

| Chemical Softness (S) | 1/(2η) | 0.22 - 0.33 eV⁻¹ | Polarizability, reactivity |

| Electrophilicity Index (ω) | χ²/(2η) | 3.5 - 7.5 eV | Capacity to act as an electrophile |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. chemrxiv.orgresearchgate.net It is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and the corresponding oscillator strengths, which dictate the intensity of absorption bands. nih.govyoutube.comyoutube.com The calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311+G(d,p), often incorporating a solvent model to simulate solution-phase spectra. sfasu.edursc.org

For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions within its aromatic systems. The electronic structure is characterized by molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The transitions between these frontier orbitals, often of a π → π* nature, are primarily responsible for the absorption of UV light. The presence of the electron-withdrawing nitro group and the chloro-substituted phenyl ring will significantly modulate the energies of these orbitals and, consequently, the absorption wavelengths.

To illustrate, we can look at the properties of related molecules. For instance, 4-chlorobenzoic acid has a maximum UV absorption at approximately 234 nm in ethanol. nih.gov Studies on nitro-substituted benzoic acids also provide insight. 4-Nitrobenzoic acid shows an optical absorption at 263 nm. ias.ac.in The photodegradation studies of p-nitrobenzoic acid have noted its UV-vis absorption spectrum peaking around 270 nm. nih.gov Theoretical calculations on nitrobenzanthrone derivatives using TD-DFT have shown that the presence of a nitro group can lead to a red-shift in the absorption spectra compared to the unsubstituted parent molecule. sfasu.edu

For this compound, the combination of these chromophoric and auxochromic groups would likely result in complex electronic transitions. The predicted UV-Vis spectrum would feature absorptions corresponding to the individual phenyl rings and the benzoic acid moiety, with shifts induced by the chloro and nitro substituents. A TD-DFT calculation would provide the precise wavelengths (λmax), excitation energies, and oscillator strengths (f) for the most significant electronic transitions.

Table 1: Illustrative TD-DFT Data for Related Benzoic Acid Derivatives

| Compound | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character | Reference Compound |

| 4-Nitrobenzoic Acid | 263 | 4.71 | > 0.1 | π → π | ias.ac.in |

| 4-Chlorobenzoic Acid | 234 | 5.30 | > 0.1 | π → π | nih.gov |

Note: This table presents experimental or broadly cited data for related compounds to illustrate the type of information generated by TD-DFT studies. Specific calculated values for this compound would require a dedicated computational study.

Non-Linear Optical (NLO) Properties Calculation (Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. scribd.comnih.gov Computational chemistry provides essential tools for predicting the NLO response of molecules, which is governed by their polarizability (α) and hyperpolarizability (β and γ). nih.gov These properties describe how the molecular charge distribution is distorted by an external electric field. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit large NLO responses. nih.gov

The compound this compound possesses features that suggest potential NLO activity. The nitro group is a strong electron acceptor, while the chlorophenyl group can act as a π-electron-rich system. This intramolecular charge transfer character is a key indicator of significant NLO properties.

Computational methods, typically at the Density Functional Theory (DFT) level, can calculate the static and dynamic polarizability and hyperpolarizability tensors. The average polarizability (α) and the total first hyperpolarizability (βtot) are key metrics derived from these calculations. For example, studies on organic crystals like 4-Nitrobenzoic acid (4-NBA) have confirmed their NLO properties, which are attributed to the delocalized π-electrons and the presence of the nitro group. ias.ac.in The third-order nonlinear optical susceptibility (χ(3)) of 4-NBA has been determined experimentally, highlighting its potential for NLO applications. ias.ac.inresearchgate.net

A computational analysis of this compound would involve optimizing its geometry and then applying an external electric field in the calculations to determine the components of the polarizability and hyperpolarizability tensors. The results would provide a quantitative measure of its potential as an NLO material.

Table 2: Representative NLO Properties for an Organic NLO Crystal

| Property | Symbol | Illustrative Value (esu) | Compound Example |

| Second-order susceptibility | χ(2) | ~10⁻⁹ | KDP (Potassium Dihydrogen Phosphate) |

| Third-order susceptibility | χ(3) | 5.316 × 10⁻⁷ | 4-Nitrobenzoic acid |

| Nonlinear absorption coeff. | β | 0.0495 × 10⁻⁴ (cm/W) | 4-Nitrobenzoic acid |

| Nonlinear refractive index | n₂ | 8.705 × 10⁻¹⁰ (cm²/W) | 4-Nitrobenzoic acid |

Note: This table provides example values for a known NLO material to illustrate the parameters calculated in NLO studies. Data for 4-Nitrobenzoic acid is from reference researchgate.net.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Understanding the intermolecular interactions within a crystal lattice is crucial for predicting its physical properties and crystal packing. Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying these interactions. rsc.org The Hirshfeld surface is generated based on the electron density of the molecule and is colored to show different types of close contacts between atoms.

Reduced Density Gradient (RDG) analysis is another method used to visualize non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates isosurfaces that distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

For this compound, a Hirshfeld surface analysis would likely reveal a complex network of intermolecular interactions. The carboxylic acid group would be expected to form strong O-H···O hydrogen bonds, a common feature in the crystal structures of benzoic acids. The nitro group's oxygen atoms could also act as hydrogen bond acceptors. Furthermore, the presence of the chlorine atom and the phenyl rings would lead to various other interactions, such as C-H···Cl, C-H···π, and π-π stacking interactions, all of which would contribute to the stability of the crystal structure. gazi.edu.trmdpi.com

A study on quinolin-8-yl 4-chlorobenzoate, for example, showed that dispersion forces played a major role in the crystal packing, with contributions from C-H···N, C-H···O, Cl···π, and π···π interactions. mdpi.com Similarly, analyses of nitro-substituted compounds often highlight the significant role of O···H contacts. researchgate.netstrath.ac.uk

Crystallographic Investigations and Solid State Characteristics

Crystal Growth Methodologies for 3-(4-Chlorophenyl)-5-nitrobenzoic Acid and Its Co-crystals

The cultivation of high-quality single crystals is a prerequisite for definitive X-ray diffraction analysis. For organic compounds like this compound, slow evaporation from a suitable solvent is a common and effective technique. In a typical procedure, a supersaturated solution of the compound is prepared in a solvent such as acetone (B3395972) or ethanol. The solution is then warmed, filtered to remove any impurities, and left undisturbed for slow evaporation at room temperature. Over a period of several days to weeks, as the solvent evaporates, the solution becomes more concentrated, leading to the nucleation and growth of crystals uomphysics.net. For growing larger crystals, smaller, well-formed seed crystals can be introduced into a freshly prepared supersaturated solution uomphysics.net.

Co-crystallization is another important methodology, used to create new solid forms with modified physicochemical properties. This involves crystallizing the target molecule with a second, different molecule (a "coformer"). For related nitrobenzoic acids, co-crystallization has been successfully achieved from solution. For instance, 3,5-dinitrobenzoic acid has been co-crystallized with various active pharmaceutical ingredients, like the antipsychotic agents trihexyphenidyl (B89730) and chlorprothixene, by dissolving equimolar amounts in a solvent like methanol (B129727) and allowing for slow evaporation nih.govresearchgate.net. The formation of multicomponent solvate crystals, where solvent molecules are incorporated into the crystal lattice, has also been demonstrated for 3,5-dinitrobenzoic acid with acetamide, using a slow evaporation method from various solvents nih.gov. These established methods for related nitrobenzoic acids provide a robust framework for developing crystal growth strategies for this compound and its potential co-crystals.

Determination of Crystal System, Space Group, and Unit Cell Parameters

While specific, publicly available crystallographic data for this compound is not found, analysis of closely related compounds provides valuable predictive insights. For example, the related compound 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one has been found to crystallize in the monoclinic system with the space group P21/a uomphysics.net. Another related compound, 2-chloro-4-nitrobenzoic acid, is known to exhibit polymorphism, crystallizing in at least two different forms, both of which have been characterized by single-crystal X-ray diffraction rsc.org. The existence of polymorphism in related molecules suggests that this compound could also potentially crystallize in different forms depending on the crystallization conditions.

The Cambridge Structural Database (CSD) contains data for isomers like 4-chloro-3-nitrobenzoic acid, which has a deposited crystal structure (CCDC Number: 227903) nih.gov. The determination of these parameters is achieved through single-crystal X-ray diffraction (SCXRD), where a crystal is mounted and irradiated with an X-ray beam. The resulting diffraction pattern is analyzed to determine the fundamental symmetry of the crystal (crystal system and space group) and the dimensions of the repeating unit (unit cell parameters).

Table 1: Crystallographic Data for Related Chlorophenyl and Nitrobenzoic Acid Compounds